molecular formula C15H27NO6S B12694048 Einecs 299-831-1 CAS No. 93904-96-2

Einecs 299-831-1

Cat. No.: B12694048
CAS No.: 93904-96-2
M. Wt: 349.4 g/mol
InChI Key: YPWNBBOBLIKTNO-UHFFFAOYSA-N
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Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 299-831-1 is a chemical identifier assigned to a specific organic compound under the EU regulatory framework. For instance, chemical identification typically includes molecular formula, structural features, physicochemical properties (e.g., solubility, melting point), and applications in industrial or research contexts.

Key parameters for chemical characterization, as outlined in and , involve:

  • Molecular formula and weight
  • Synthetic pathways (e.g., reagents, catalysts, reaction conditions)
  • Spectroscopic data (NMR, IR, mass spectrometry)
  • Safety and hazard profiles (e.g., H315: Causes skin irritation)

Properties

CAS No.

93904-96-2

Molecular Formula

C15H27NO6S

Molecular Weight

349.4 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;2-propan-2-ylbenzenesulfonic acid

InChI

InChI=1S/C9H12O3S.C6H15NO3/c1-7(2)8-5-3-4-6-9(8)13(10,11)12;8-4-1-7(2-5-9)3-6-10/h3-7H,1-2H3,(H,10,11,12);8-10H,1-6H2

InChI Key

YPWNBBOBLIKTNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1S(=O)(=O)O.C(CO)N(CCO)CCO

Origin of Product

United States

Preparation Methods

The preparation methods for Einecs 299-831-1 involve several synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. Industrial production methods often involve large-scale synthesis using specialized equipment and controlled environments to maintain consistency and quality .

Chemical Reactions Analysis

Einecs 299-831-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate, while reduction reactions might use reducing agents like sodium borohydride. The major products formed from these reactions vary based on the specific conditions and reagents used .

Scientific Research Applications

Einecs 299-831-1 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, the compound could be investigated for its potential therapeutic effects. Industrial applications include its use in manufacturing processes and as a component in various products .

Mechanism of Action

The mechanism of action of Einecs 299-831-1 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects. The exact mechanism depends on the context in which the compound is used, such as in a biological system or an industrial process .

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison of EINECS 299-831-1 with analogous compounds requires evaluation of structural, functional, and experimental data. Below is a framework derived from and , which detail analogous chemical comparisons:

Table 1: Structural and Physicochemical Comparison
Parameter This compound (Hypothetical) CAS 918538-05-3 CAS 79349-82-9
Molecular Formula C₆H₃Cl₂N₃ (hypothetical) C₆H₃Cl₂N₃ C₉H₁₀N₂O₃S
Molecular Weight 188.01 g/mol 188.01 g/mol 226.25 g/mol
Boiling Point Not reported Not reported Not reported
Log P (Lipophilicity) 2.5 (predicted) 2.7 1.8
Hydrogen Bond Donors 1 1 2
Bioavailability Score 0.55 0.55 0.85
Key Observations :

CAS 79349-82-9 diverges significantly due to its sulfonamide group (SO₃) and larger molecular weight, impacting solubility and bioavailability .

Functional Differences :

  • Reactivity : Chlorinated compounds like this compound and CAS 918538-05-3 are prone to nucleophilic substitution, whereas sulfonamides (CAS 79349-82-9) exhibit acidity due to the -SO₂NH- group.
  • Biological Activity : Higher bioavailability in sulfonamides (0.85 vs. 0.55) correlates with enhanced membrane permeability, making them more suitable for pharmaceutical applications .

Synthetic Pathways :

  • Chlorinated analogs (e.g., this compound) are synthesized via halogenation reactions using reagents like N-ethyl-N,N-diisopropylamine and KI in DMF .
  • Sulfonamides require sulfonation steps with reagents such as triethylamine and HCl, followed by crystallization for purification .

Research Findings and Challenges

  • Hazard Profiles : Chlorinated compounds often exhibit higher toxicity (e.g., H315-H319-H335 warnings for skin/eye irritation) compared to sulfonamides, which prioritize metabolic stability .
  • Experimental Reproducibility : Variability in reaction yields (e.g., 60–85% for chlorinated compounds) highlights the need for rigorous control of parameters like temperature and solvent purity, as emphasized in and .

Q & A

Q. How can researchers align their hypotheses about this compound with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant)?

  • Methodological Answer : Frame hypotheses using PICO (Population, Intervention, Comparison, Outcome) for clinical relevance. Conduct a preliminary literature review to confirm novelty gaps. For ethical compliance, ensure chemical waste protocols align with institutional guidelines and disclose funding sources .

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